![molecular formula C11H12N2O B2908536 3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile CAS No. 2202368-11-2](/img/structure/B2908536.png)
3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile (CP-945,598) is a potent and selective antagonist of the cannabinoid CB1 receptor. It was first synthesized by Pfizer in 2005, and since then, it has been used extensively in scientific research to study the role of the CB1 receptor in various physiological processes.
Scientific Research Applications
Analgesic Activity
“3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile” derivatives have been researched for their potential analgesic properties. Studies have shown that certain derivatives can be more effective than aspirin in pain management, particularly in the “writhing” test, which is a measure of pain response in animal models . This suggests a promising avenue for the development of new pain medications that could potentially offer relief for patients where current treatments are ineffective or contraindicated due to side effects or drug interactions.
Sedative Properties
In addition to analgesic effects, these compounds have also been evaluated for their sedative properties. Some derivatives have been found to significantly inhibit locomotor activity in mice and prolong the duration of thiopental-induced sleep . This dual activity could be beneficial in creating medications that manage both pain and associated conditions like insomnia or anxiety.
Anticancer Activity
The pyrrolo[3,4-c]pyridine scaffold, which is structurally related to “3-(1-Cyclopropylethoxy)pyridine-4-carbonitrile”, has been identified in compounds with anticancer activity. These compounds have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication in rapidly dividing cells, making them effective in cancer treatment .
Antiviral Applications
Derivatives of pyrrolo[3,4-c]pyridine have also been explored for their antiviral properties. The structural isomerism plays a role in the development of new compounds that could potentially treat viral infections, including HIV-1, by interfering with viral replication processes .
Antimycobacterial Potential
Research into the biological activity of pyrrolo[3,4-c]pyridine derivatives has uncovered their potential as antimycobacterial agents. This is particularly relevant for the treatment of diseases like tuberculosis, caused by mycobacteria, where there is a constant need for new therapeutic options due to drug resistance .
Antidiabetic Effects
The broad spectrum of pharmacological properties of these derivatives includes antidiabetic activity. By influencing various biological pathways, these compounds could offer new mechanisms of action for the management of diabetes, a disease that affects a significant portion of the global population .
properties
IUPAC Name |
3-(1-cyclopropylethoxy)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(9-2-3-9)14-11-7-13-5-4-10(11)6-12/h4-5,7-9H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUQAONUOCGODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=C(C=CN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.